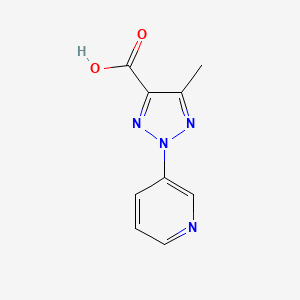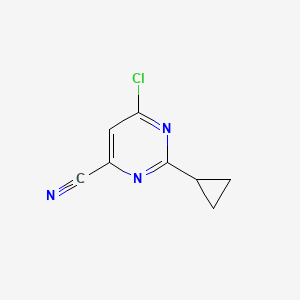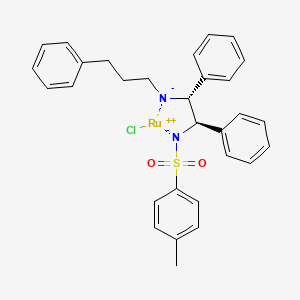![molecular formula C8H15ClN2O B1435819 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride CAS No. 2097951-79-4](/img/structure/B1435819.png)
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
説明
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is1S/C6H10N2O.ClH/c9-5-1-6 (4-8-5)2-7-3-6;/h7H,1-4H2, (H,8,9);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid at room temperature .科学的研究の応用
Synthesis and Structural Analysis
The compound 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is closely related to derivatives that have been synthesized and analyzed for their structural characteristics. For instance, Chiaroni et al. (2000) described the synthesis of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives via a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, resulting in compounds with distinct substituent orientations due to different envelope conformations of the isoxazolidine rings (Chiaroni et al., 2000). This research provides a foundation for the synthesis of structurally related spirocyclic compounds, including 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride, by highlighting the importance of stereospecific reactions and the impact of substituent orientation on compound properties.
Potential Biological Activity
Related research on spirocyclic compounds, including those structurally similar to 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride, has explored their potential biological activities. For example, Lukin et al. (2023) elaborated a small set of compounds from a 2,6-diazaspiro[3.4]octane building block, investigating the impact of diverse molecular peripheries on the in vitro inhibitory activities against Mycobacterium tuberculosis. This study identified a lead compound with a minimal inhibitory concentration of 0.016 μg/mL, showcasing the potential of spirocyclic derivatives in antimicrobial applications (Lukin et al., 2023).
Corrosion Inhibition
Further extending the application of spirocyclic compounds, research by Chafiq et al. (2020) investigated the synthesis and evaluation of new spirocyclopropane derivatives for their performance in corrosion inhibition of mild steel in acidic media. Their study found that these compounds, owing to their structural features, could serve as effective corrosion inhibitors, with efficiencies reaching up to 95% at specific concentrations. This indicates a potential application of 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride and its derivatives in industrial settings to prevent metal corrosion (Chafiq et al., 2020).
Safety And Hazards
特性
IUPAC Name |
5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-7(2)8(4-9-5-8)3-6(11)10-7;/h9H,3-5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXRGQHPXIADAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(=O)N1)CNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)





![Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride](/img/structure/B1435751.png)
![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)




